2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indene moiety linked to a triazole ring via an acetamide bridge, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 3-oxo-2,3-dihydro-1H-indene, is prepared through the cyclization of appropriate precursors under acidic or basic conditions.
O-Alkylation: The indene derivative undergoes O-alkylation with a suitable halogenated acetamide derivative in the presence of a base such as potassium carbonate or sodium hydride.
Triazole Introduction: The resulting intermediate is then reacted with 1H-1,2,4-triazole under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- **2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide shares structural similarities with other indene and triazole derivatives, such as indene-1,3-dione and 1H-1,2,4-triazole-3-carboxamide.
- **Other related compounds include 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide and N-(1H-1,2,4-triazol-3-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its combined indene and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11-4-2-8-1-3-9(5-10(8)11)20-6-12(19)16-13-14-7-15-17-13/h1,3,5,7H,2,4,6H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPCMKGUCERSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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